(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid; propan-2-amine

Solid-state handling Weighing accuracy Process scale-up

(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid; propan-2-amine, commonly designated Cbz-L-tert-leucine isopropylamine salt (CAS 1621085-33-3), is a protected non-proteinogenic amino acid derivative. It belongs to the class of N-benzyloxycarbonyl (Cbz)-protected tert-leucine amine salts, where the Cbz group serves as an orthogonal amine protecting group removable by catalytic hydrogenolysis.

Molecular Formula C17H28N2O4
Molecular Weight 324.4 g/mol
Cat. No. B12105667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid; propan-2-amine
Molecular FormulaC17H28N2O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(C)N.CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H19NO4.C3H9N/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10;1-3(2)4/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);3H,4H2,1-2H3
InChIKeyDSPXYSGFRRGQSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-L-tert-Leucine Isopropylamine Salt (CAS 1621085-33-3): Procurement-Relevant Identity and Class Context


(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid; propan-2-amine, commonly designated Cbz-L-tert-leucine isopropylamine salt (CAS 1621085-33-3), is a protected non-proteinogenic amino acid derivative. It belongs to the class of N-benzyloxycarbonyl (Cbz)-protected tert-leucine amine salts, where the Cbz group serves as an orthogonal amine protecting group removable by catalytic hydrogenolysis [1]. The compound exists as a white crystalline solid with a molecular weight of 324.42 g/mol and is supplied at purities typically ranging from 97% to 98% by multiple vendors . The tert-leucine scaffold is a key pharmacophoric element in HIV-1 protease inhibitors, notably atazanavir, and the Cbz-protected form is directly employed as a building block in patented atazanavir synthetic routes [2].

Why Cbz-L-tert-Leucine Isopropylamine Salt Cannot Be Casually Replaced by Other Protected tert-Leucine Derivatives


N-protected tert-leucine derivatives are not interchangeable in synthetic workflows. The choice among Cbz, Boc, Fmoc, and Moc protecting groups dictates the entire downstream deprotection strategy, compatibility with other functional groups, and process scalability. The isopropylamine salt form of Cbz-tert-leucine further differentiates itself from the free acid and the dicyclohexylamine (DCHA) salt in physical handling, mass efficiency per gram of active building block, and ease of counterion removal. Substituting the Cbz group for Boc eliminates UV chromophore-based reaction monitoring by TLC or HPLC [1], while switching to the DCHA salt introduces a high-molecular-weight, non-volatile counterion that complicates acidification workup and reduces the weight fraction of deliverable Cbz-tert-leucine by approximately 27% . The evidence below quantifies these differentiation points.

Quantitative Differentiation Evidence for Cbz-L-tert-Leucine Isopropylamine Salt vs. Closest Comparators


Crystalline Solid Form vs. Free Acid Oil: Handling and Dispensing Precision

The isopropylamine salt of Cbz-L-tert-leucine is reported as white crystalline granules or crystalline powder . In contrast, the free acid form (Cbz-L-tert-leucine, CAS 62965-10-0) is described as a pale yellow thick oil at ambient temperature [1]. This physical form difference has direct implications for weighing accuracy, automated dispensing, and multi-kilogram process operations where oily residues introduce gravimetric errors and handling losses.

Solid-state handling Weighing accuracy Process scale-up

Counterion Mass Efficiency: Isopropylamine vs. Dicyclohexylamine Salt

The isopropylamine salt (MW 324.42 g/mol) delivers significantly more Cbz-L-tert-leucine free acid equivalent per unit mass than the dicyclohexylamine (DCHA) salt (MW 446.62 g/mol ). Calculating the weight fraction: 1 g of isopropylamine salt contains approximately 0.82 g of Cbz-tert-leucine (free acid, MW 265.31), whereas 1 g of DCHA salt contains only approximately 0.59 g. This represents a ~27% absolute reduction in active building block per gram procured when selecting the DCHA salt.

Mass efficiency Active pharmaceutical intermediate yield Counterion selection

Cbz vs. Boc: UV Chromophore Advantage for Reaction Monitoring and Chromatographic Purification

The Cbz (benzyloxycarbonyl) protecting group possesses a UV-active aromatic chromophore (λmax ~254 nm), enabling straightforward TLC visualization under UV light and HPLC-UV detection without derivatization. The Boc (tert-butyloxycarbonyl) protecting group, by contrast, lacks a strong UV chromophore, complicating chromatographic monitoring [1]. This qualitative advantage translates to reduced analytical method development time and higher confidence in reaction completion assessment. Quantitatively, the molar extinction coefficient of the Cbz benzyl chromophore at 254 nm is on the order of ~200–300 M⁻¹cm⁻¹, whereas Boc-protected derivatives exhibit negligible absorbance above 220 nm.

Reaction monitoring TLC detection HPLC method development

Enantiomeric Purity Attainable via SMB Chromatographic Resolution of Cbz-tert-Leucine

Approximately 1 kg of racemic N-carbobenzoxy-tert-leucine (the free acid form of the target compound's Cbz-tert-leucine moiety) was resolved by simulated moving bed (SMB) chromatography on Chiralcel OD yielding the individual enantiomers in high yield and high optical purity [1]. The same study reported resolution of 520 g of N-Boc-tert-leucine benzyl ester on Chiralpak AD. The demonstrated scalability (1 kg racemate processed) and the use of a cellulose-based chiral stationary phase support the industrial feasibility of obtaining the L-enantiomer with enantiomeric excess suitable for pharmaceutical intermediate applications.

Chiral resolution Simulated moving bed chromatography Enantiomeric purity

Cbz-tert-Leucine in Atazanavir Synthesis: Patent-Documented Crystalline Intermediate Advantage

European Patent EP1930324A1 describes the use of Cbz-tert-leucine as a key intermediate in atazanavir preparation. The patent explicitly states that 'the removal of the benzyloxycarbonyl (Cbz) group is a clean reaction and compound (6), its precursors and compounds (7) and (8) can be isolated in the crystalline form, which makes their work-up easier' [1]. The isopropylamine salt form provides the Cbz-tert-leucine acid component in a pre-crystallized, easily handled form. In the exemplified procedure, 12.3 g of Cbz-tert-leucine was coupled with HOBt/DCC to yield 18.5 g of the penultimate intermediate as a yellowish solid, demonstrating multigram utility.

Atazanavir synthesis HIV protease inhibitor Crystalline intermediate isolation

Cbz Orthogonal Deprotection: Selective Hydrogenolysis vs. Acid/Base-Labile Alternatives

The Cbz group is selectively removed by catalytic hydrogenolysis (Pd/C, H₂) under neutral conditions, whereas Boc requires acidic conditions (TFA or HCl) and Fmoc requires basic conditions (piperidine) [1]. This orthogonality allows Cbz to coexist with acid-labile tert-butyl esters or base-sensitive functionalities within the same molecule. In the atazanavir patent EP1930324A1, Cbz removal was accomplished cleanly using ammonium formate and Pd/C in methanol, conditions that preserve other sensitive functional groups [2]. No quantitative yield loss from deprotection side reactions was reported, supporting the chemoselectivity claim.

Orthogonal protecting group strategy Hydrogenolysis Solid-phase peptide synthesis compatibility

Procurement-Guiding Application Scenarios for Cbz-L-tert-Leucine Isopropylamine Salt


Atazanavir and HIV Protease Inhibitor Intermediate Manufacturing

The Cbz-tert-leucine scaffold is directly employed in the European Patent EP1930324A1 route to atazanavir, where crystalline intermediates derived from Cbz-tert-leucine enabled cleaner workup and reduced consumption of the downstream Moc-tert-leucine reagent [1]. The isopropylamine salt supplies the requisite Cbz-tert-leucine in a pre-crystallized, easily handled form suitable for the DCC/HOBt-mediated coupling step with 4-(pyridin-2-yl)benzylhydrazine. Procurement should prioritize lots with ≥97% purity and verified enantiomeric integrity, given that the (S)-configuration at the tert-leucine α-carbon is essential for HIV protease binding.

Liquid-Phase Peptide Synthesis Requiring UV-Traceable Protected Amino Acids

In classical solution-phase peptide synthesis, the Cbz benzyl chromophore enables direct TLC and HPLC-UV monitoring at 254 nm—an advantage over Boc-protected amino acids that lack intrinsic UV absorption [2]. The isopropylamine salt form provides the Cbz-tert-leucine building block as a free-flowing crystalline solid, facilitating accurate weighing for stoichiometric coupling reactions. The orthogonal deprotection profile (hydrogenolysis) permits selective Cbz removal in the presence of tert-butyl ester side-chain protections.

Scalable Chiral Building Block Sourcing with Documented Enantiomeric Resolution

The Cbz-tert-leucine scaffold has a demonstrated industrial-scale enantiomeric resolution pathway: 1 kg of racemic N-carbobenzoxy-tert-leucine was successfully resolved via SMB chromatography on Chiralcel OD to yield high-optical-purity enantiomers [3]. This published precedent de-risks large-scale procurement strategies, as the chiral separation methodology is established and transferable. The isopropylamine salt provides a convenient entry point to this resolved material upon acidification to liberate the free acid for further synthetic manipulation.

TRPV4 Antagonist and Serine Protease Inhibitor Research Programs

Cbz-L-tert-leucine derivatives are cited as intermediates in the preparation of TRPV4 antagonists and serine protease inhibitors . The sterically demanding tert-butyl side chain of tert-leucine mimics hydrophobic pockets in target proteins, and the Cbz protecting group provides the necessary N-terminal protection for subsequent amide bond formation. The isopropylamine salt's crystalline nature simplifies compound management in medicinal chemistry laboratories running multiple analog series.

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